molecular formula C10H19ClO B15328707 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran

2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran

Cat. No.: B15328707
M. Wt: 190.71 g/mol
InChI Key: ZXJKNGDADIQIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is a chemical compound that belongs to the class of organic compounds known as chloroalkyl ethers. This compound is characterized by the presence of a tetrahydrofuran ring, a four-membered cyclic ether, with a 4-chloro-3,3-dimethylbutyl group attached to it. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-chloro-3,3-dimethylbutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkoxides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted tetrahydrofurans or ethers.

Scientific Research Applications

2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is also used as a building block in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran exerts its effects depends on the specific application. In pharmaceutical synthesis, the compound may act as an intermediate in the formation of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in these processes vary depending on the specific drug being synthesized.

Comparison with Similar Compounds

2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is similar to other chloroalkyl ethers, such as 2-(4-chlorobutyl)tetrahydrofuran and 2-(4-chlorophenyl)tetrahydrofuran. it is unique in its structure and reactivity due to the presence of the 3,3-dimethyl group. This group enhances the compound's stability and reactivity, making it a valuable reagent in organic synthesis.

Conclusion

This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties and reactivity make it an essential reagent in organic synthesis and a building block in the production of various chemicals. The compound's applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-(4-chloro-3,3-dimethylbutyl)oxolane

InChI

InChI=1S/C10H19ClO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3

InChI Key

ZXJKNGDADIQIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCCO1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.